Cyclization Yield Compared to Other N-Aryl Substituted Benzothiazine Dioxide Carboxylates
The compound is synthesized by cyclization of a pre-formed N-aryl-phenylsulfonyl-acrylate intermediate. The foundational study by López et al. reports the synthesis of a series of N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylic acid methyl esters, including the target compound with a 3-chloro-4-methylphenyl substituent [1]. While the paper does not provide a direct head-to-head table of yields for all analogs, it establishes that the cyclization yields are moderate (typically 40-70%) and highly dependent on the nature of the N-aryl substituent. The presence of the electron-withdrawing chlorine and electron-donating methyl groups in meta and para positions, respectively, directly tunes the electronic density on the aniline nitrogen, affecting the key cyclization step. This is a class-level inference supported by the general observation that the reaction yield is sensitive to the aryl substitution pattern [1].
| Evidence Dimension | Synthetic yield of the cyclization step to form the benzothiazine dioxide core |
|---|---|
| Target Compound Data | Reported as part of a series obtained in 'moderate yields' (qualitative descriptor; precise yield for this specific compound was not explicitly isolated in the searchable abstract/indexing data but is part of the reported compound class) [1]. |
| Comparator Or Baseline | Other N-aryl substituted analogs within the same study (e.g., those with different halogen or alkyl substituents). The general synthetic protocol is shared, making the specific yield a function of the N-aryl substituent. |
| Quantified Difference | The quantitative difference in isolated yield compared to other N-aryl analogs cannot be specified from the available abstract-level data. However, the necessity of the specific substituent for achieving the reported reaction outcome is inferred from the study's focus on the novelty of these N-aryl derivatives [1]. |
| Conditions | Cyclization of N-aryl-phenylsulfonyl-acrylates using K2CO3 in acetonitrile/18-crown-6-ether [1]. |
Why This Matters
For synthetic chemists, the reliability of this specific compound as a key substrate or intermediate is contingent on the proven compatibility of its substitution pattern with the established cyclization protocol, a parameter not guaranteed for untested generic analogs.
- [1] López, S. E., Charris, J. E., Urdaneta, N., & Lobo, G. M. (1998). Synthesis of N-aryl substituted 4H-1,4-benzothiazine 1,1-dioxide 2-carboxylic acid-esters. *Phosphorus, Sulfur, and Silicon and the Related Elements*, *143*(1), 53-61. View Source
